molecular formula C18H17NO4 B2411894 Ethyl 4-(4-acetylbenzamido)benzoate CAS No. 312929-46-7

Ethyl 4-(4-acetylbenzamido)benzoate

Cat. No.: B2411894
CAS No.: 312929-46-7
M. Wt: 311.337
InChI Key: AFTLFNJKDSCURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-acetylbenzamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzene ring, which is further substituted with an acetylbenzoyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylbenzamido)benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-acetylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylbenzamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides or benzoates.

Scientific Research Applications

Ethyl 4-(4-acetylbenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylbenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(4-acetylbenzamido)benzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the acetylbenzoyl group, making it less complex and potentially less active in certain applications.

    Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate: Contains an acetyloxy group instead of an acetyl group, which can alter its reactivity and biological activity.

    Ethyl 4-[(4-methoxybenzoyl)amino]benzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(4-acetylbenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-3-23-18(22)15-8-10-16(11-9-15)19-17(21)14-6-4-13(5-7-14)12(2)20/h4-11H,3H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTLFNJKDSCURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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